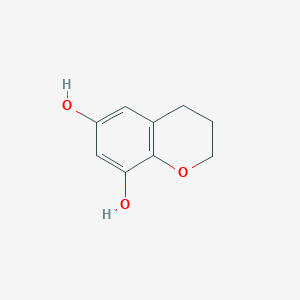
3,4-Dihydro-2H-1-benzopyran-6,8-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-1-benzopyran-6,8-diol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzopyran-6,8-diol can be achieved through several synthetic routes. One common method involves the reduction of 3,4-dihydro-2H-1-benzopyran-6,8-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, the use of catalytic hydrogenation can be employed to achieve efficient reduction of the precursor compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-1-benzopyran-6,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated benzopyran derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-1-benzopyran-6,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-1-benzopyran-6,8-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
3,4-Dihydro-2H-1-benzopyran-6,8-diol can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1-benzopyran: Lacks the hydroxyl groups at positions 6 and 8, resulting in different chemical and biological properties.
2H-1-Benzopyran-3,5,6,7,8-pentol: Contains additional hydroxyl groups, which may enhance its antioxidant activity.
1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran: A spiro compound with distinct photo-responsive behavior, useful in optical data storage applications.
Propiedades
Número CAS |
185122-80-9 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-chromene-6,8-diol |
InChI |
InChI=1S/C9H10O3/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,10-11H,1-3H2 |
Clave InChI |
FKJFJIHWCXFIAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=CC(=C2)O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


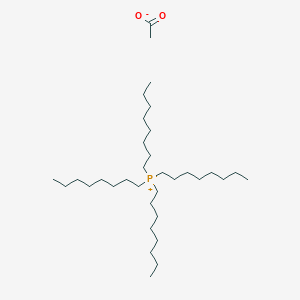
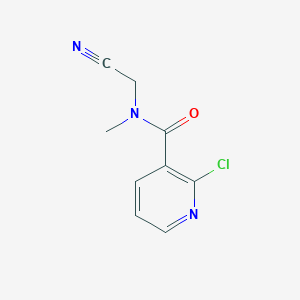

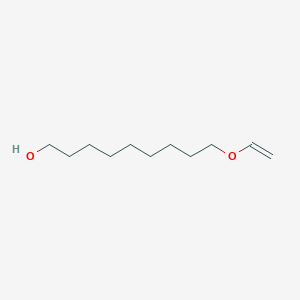
![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
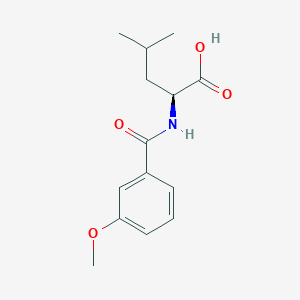
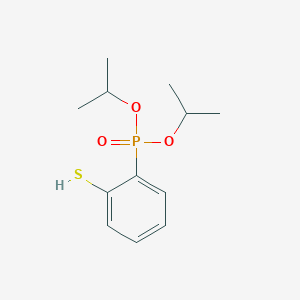
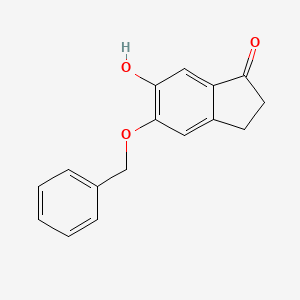
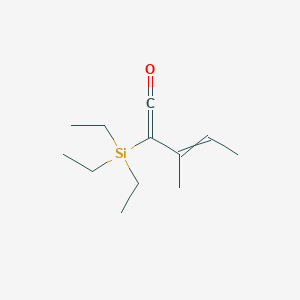
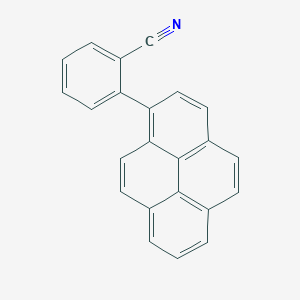
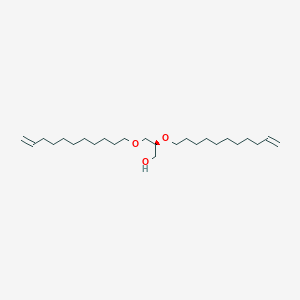
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
